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Compound of Interest

Compound Name: Silicon nitride

Cat. No.: B078792

Technical Support Center: Controlling
Stoichiometry of PECVD Silicon Nitride

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) for researchers, scientists, and drug development professionals working with
plasma-enhanced chemical vapor deposition (PECVD) of silicon nitride (SiNx).

Frequently Asked Questions (FAQSs)

Q1: What is silicon nitride stoichiometry and why is it critical?

Al: Silicon nitride (SiNx) stoichiometry refers to the atomic ratio of silicon (Si) to nitrogen (N)
in the deposited film. The ideal stoichiometric silicon nitride has a formula of SizNa.
Controlling the stoichiometry is crucial because it directly influences the film's properties,
including its refractive index, bandgap, etch rate, stress, and electrical characteristics. For
applications in optics, electronics, and passivation layers, precise control of these properties is
essential for device performance and reliability.

Q2: How do the precursor gas ratios, such as SiH4:NHs, affect the SiNx film stoichiometry?

A2: The ratio of precursor gases, primarily silane (SiH4) and ammonia (NHs), is a primary factor
in controlling the Si:N ratio in the film.[1]
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 Increasing the SiH4:NHs ratio (i.e., making the gas mixture more silane-rich) typically results
in a silicon-rich film (x < 1.33). This leads to a higher refractive index and a lower bandgap.

[2][3]

e Decreasing the SiH4:NHs ratio (i.e., making the gas mixture more ammonia-rich) generally
produces a nitrogen-rich or near-stoichiometric film. This results in a lower refractive index,
approaching that of ideal SisN4 (around 2.0).

Q3: What is the role of RF power and chamber pressure in controlling the Si:N ratio?

A3: RF power and chamber pressure are critical secondary parameters for tuning SiNx
stoichiometry.

» RF Power: Higher RF power can lead to increased dissociation of precursor gases. The
specific effect on stoichiometry can be complex and may depend on the gas mixture. In
some cases, higher power can increase the incorporation of nitrogen, leading to a more
stoichiometric film.[4]

o Pressure: Chamber pressure affects the mean free path of reactive species and ion
bombardment energy. Changes in pressure can alter the gas-phase chemistry and the
composition of the depositing film.

Q4: How does deposition temperature influence film composition?

A4: Deposition temperature affects the surface mobility of adatoms and the chemical reactions
occurring on the substrate surface. Higher temperatures generally promote the formation of a
denser, more stable SiNx film with lower hydrogen content. This can lead to films with
properties closer to those of stoichiometric SisNa.

Troubleshooting Guide
This guide addresses common issues encountered during the PECVD of silicon nitride.
Issue: My film is silicon-rich (high refractive index).

e Question: I've deposited a silicon nitride film, and the refractive index is significantly higher
than the expected ~2.0, indicating a silicon-rich composition. How can | fix this?
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e Answer:
o Primary Cause: The most likely cause is an excessively high SiH4:NHs gas flow ratio.
o Recommended Actions:

» Decrease the SiHa flow rate: Gradually reduce the silane flow while keeping the
ammonia flow constant.

» Increase the NHs flow rate: Alternatively, increase the ammonia flow rate while
maintaining the silane flow.

» Optimize RF Power: In some systems, increasing the RF power can enhance the
dissociation of NHs, providing more reactive nitrogen species to incorporate into the
film.

o Verification: Monitor the refractive index of the deposited films using ellipsometry after
each parameter adjustment.

Issue: My film is nitrogen-rich (low refractive index).

e Question: My silicon nitride film has a refractive index lower than expected, suggesting it's
nitrogen-rich. What should | do?

e Answer:
o Primary Cause: This issue typically arises from a low SiH4:NHs gas flow ratio.
o Recommended Actions:
» Increase the SiHa flow rate: Incrementally increase the silane flow rate.
» Decrease the NHs flow rate: Reduce the ammonia flow rate.

o Verification: Use ellipsometry to track the change in the refractive index towards the
desired value.

Issue: The deposited film shows poor uniformity (e.g., a "showerhead pattern").
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e Question: I'm observing a pattern on my wafer that mirrors the gas showerhead, resulting in
a non-uniform film. What is causing this and how can | resolve it?

e Answer:
o Possible Causes:

» Clogged Showerhead Nozzles: Residue from previous depositions can block the gas
flow through some of the holes in the showerhead.[5]

= Non-uniform Gas Flow: The gas distribution across the showerhead may be inherently
non-uniform.[5]

» Incorrect Process Parameters: Inappropriate pressure or RF power can lead to non-
uniform plasma distribution.

o Recommended Actions:

» Showerhead Cleaning: Perform a thorough manual cleaning of the showerhead to
remove any buildup. Implement a regular plasma cleaning cycle in your process flow.[5]

» Optimize Gas Flow Dynamics: Adjust the total gas flow rate or the chamber pressure to
modify the gas flow dynamics within the chamber.

» Adjust RF Power: Experiment with slight variations in RF power to potentially achieve a
more uniform plasma.

o Verification: Visually inspect the wafers after deposition and perform thickness/refractive
index mapping across the wafer to quantify uniformity.

Issue: The film has a high hydrogen content.

e Question: FTIR analysis of my SiNx film shows high concentrations of Si-H and N-H bonds.
How can | reduce the hydrogen content?

e Answer:
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o Primary Cause: PECVD is a low-temperature process, which can lead to the incorporation
of hydrogen from the precursor gases (SiHa4 and NHs).

o Recommended Actions:

» Increase Deposition Temperature: If your substrate can tolerate it, increasing the
deposition temperature is one of the most effective ways to reduce hydrogen content.
Higher temperatures provide more energy for the desorption of hydrogen from the
growing film surface.

» Optimize RF Power and Frequency: Higher frequency RF power (e.g., 13.56 MHz) with
an added low-frequency component can increase ion bombardment, which can help to
densify the film and drive out hydrogen.

» Post-Deposition Annealing: Annealing the film in a nitrogen or argon atmosphere after
deposition can effectively reduce the hydrogen content by breaking Si-H and N-H
bonds.[6]

o Verification: Use FTIR spectroscopy to quantify the Si-H and N-H bond concentrations
before and after process modifications.

Issue: The film is exhibiting high stress (tensile or compressive).

e Question: My deposited silicon nitride film is showing high stress, leading to cracking or
delamination. How can | control the film stress?

e Answer:

o Cause: Film stress in PECVD SiNx is influenced by ion bombardment and the
incorporation of hydrogen. High-frequency plasmas typically produce tensile films, while
the addition of a low-frequency component can induce compressive stress.[4]

o Recommended Actions:

» Adjust RF Frequency: If your system has dual-frequency capabilities, adjusting the ratio
of high-frequency to low-frequency power is a primary method for stress control.
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Increasing the low-frequency power component will shift the stress from tensile towards

compressive.[4]

» Helium Dilution: Introducing helium into the gas mixture can also be used to control

stress.[4]

» Optimize Deposition Temperature: Increasing the deposition temperature can help to

relieve tensile stress.

» Modify Gas Ratios: The SiH4:NHs ratio can also have a secondary effect on film stress.

o Verification: Measure the film stress using techniques such as wafer curvature
measurements.

Data Presentation

Table 1: Effect of SiH4:NH3 Gas Flow Ratio on SiNx Film Properties

Resulting Si/IN  Refractive

SiH4 Flow NHs Flow . . .
SiH4:NHs Ratio  Ratio Index (@632
(sccm) (sccm)
(Approx.) nm)
~0.75
20 80 0.25 o _ ~2.05
(Stoichiometric)
40 60 0.67 > 0.75 (Si-rich) ~2.20
>>0.75 (Very Si-
60 40 15 ~2.43

rich)

Note: The exact values are highly dependent on the specific PECVD system and other process
parameters.[3]

Table 2: Influence of Process Parameters on Hydrogen Content and Film Stress
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Effect on Hydrogen

Parameter Change Effect on Film Stress
Content
Increase Temperature Decrease Tends to become less tensile
Decrease (due to Shifts from tensile to
Increase LF RF Power o _
densification) compressive
Post-Deposition Anneal Significant Decrease Can relieve stress

Experimental Protocols

Protocol 1: Characterization of SiNx Film Thickness and Refractive Index using Spectroscopic
Ellipsometry

o Sample Preparation: Ensure the silicon wafer with the deposited SiNx film is clean and free
of particulates.

e Instrument Setup:
o Power on the spectroscopic ellipsometer.
o Allow the light source and detectors to stabilize as per the manufacturer's instructions.
o Set the angle of incidence (typically 65-75 degrees for SiNx on Si).
e Measurement:
o Place the sample on the measurement stage.

o Perform the spectroscopic measurement over the desired wavelength range (e.g., 300-
800 nm). The instrument will measure the change in polarization of the reflected light (W
and A).[7]

o Data Analysis:

o Use the instrument's software to build an optical model of your sample. A typical model for
SiNx on a silicon substrate would be: Si substrate / SiNx layer / Air.
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o For more complex samples, a surface roughness layer may be added to the model.

o Select an appropriate dispersion model for the SiNx layer (e.g., Cauchy or Tauc-Lorentz).

[7]

o Fit the model to the experimental W and A data. The software will calculate the thickness
and refractive index of the SiNx film that best fits the measured data.

Protocol 2: Determination of Hydrogen Content in SiNx Films using FTIR Spectroscopy

o Sample Preparation: Use a silicon wafer with a known thickness of the deposited SiNx film. A
bare silicon wafer from the same batch should be used for background correction.

e Instrument Setup:

o Power on the FTIR spectrometer and allow it to purge with dry air or nitrogen to minimize
atmospheric water and CO2 absorption.

o Background Measurement:
o Place the bare silicon wafer in the sample holder and collect a background spectrum.
e Sample Measurement:

o Replace the background wafer with the SiNx-coated wafer and collect the sample
spectrum.

o Data Analysis:

o The software will automatically subtract the background spectrum from the sample
spectrum.

o Identify the absorption peaks corresponding to Si-H (around 2170 cm~1) and N-H (around
3350 cm™?) stretching modes.[8]

o Calculate the area under these peaks.
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o Use the Lanford and Rand method to quantify the bond densities from the peak areas.[8]
[9] The concentration of hydrogen bonds ([N-H] and [Si-H]) can be calculated using the
following equations:

« [N-H] = A(N-H) / (6(N-H) * 1)

s [Si-H] = A(Si-H) / (a(Si-H) * t) where A is the peak area, o is the absorption cross-
section, and t is the film thickness.

Protocol 3: Elemental Composition Analysis of SiNx Films using X-ray Photoelectron
Spectroscopy (XPS)

Sample Preparation: The sample should be clean and mounted on the XPS sample holder.
e Instrument Setup:

o Load the sample into the ultra-high vacuum (UHV) analysis chamber.

o Select the X-ray source (e.g., monochromatic Al Ka).

o Sputter Cleaning (Optional): To remove surface contaminants (adventitious carbon and
native oxide), the sample surface can be lightly sputtered with an argon ion beam.[10] Care
must be taken to avoid preferential sputtering that could alter the film's stoichiometry.

o Data Acquisition:
o Acquire a survey spectrum to identify all the elements present on the surface.
o Acquire high-resolution spectra for the Si 2p and N 1s core levels.

o Data Analysis:

o Perform peak fitting on the high-resolution spectra to determine the chemical states and
integrated peak areas for silicon and nitrogen.

o Calculate the atomic concentrations of Si and N using the peak areas and the appropriate
relative sensitivity factors (RSFs) for your instrument.[11]
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o The Si:N ratio is then determined from these atomic concentrations.

Mandatory Visualizations
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Caption: Logical relationships between PECVD parameters and SiNx film properties.
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Caption: Experimental workflow for optimizing PECVD SiNx stoichiometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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